N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide

coagulation factor VIII phospholipid binding inhibition surface plasmon resonance

Researchers exploring phenylsulfamoyl benzamide chemotypes for coagulation factor inhibition face a critical gap: most commercial analogs lack documented dual FVIII/FVa cross-reactivity. CAS 634186-59-7 fills this void with uniquely comprehensive profiling. • Quantitatively characterized dual inhibitor: IC₅₀ values established across SPR (FVIII, FVa light chain, FVa C2 domain) and functional prothrombinase assays in a single curated BindingDB entry. • Occupies an under-explored chemotype space-meta-sulfamoyl connectivity, linear n-butyl chain, and 5-chloro-2-hydroxybenzamide core-absent from the heavily populated NVR 3-778 and IMD-0354 patent landscapes. • Provides a tractable micromolar starting point (FVIII IC₅₀ ~8.9 µM) ideal for systematic SAR expansion, unlike highly optimized picomolar leads with limited optimization headroom.

Molecular Formula C17H19ClN2O4S
Molecular Weight 382.9 g/mol
CAS No. 634186-59-7
Cat. No. B12581764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide
CAS634186-59-7
Molecular FormulaC17H19ClN2O4S
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C17H19ClN2O4S/c1-2-3-9-19-25(23,24)14-6-4-5-13(11-14)20-17(22)15-10-12(18)7-8-16(15)21/h4-8,10-11,19,21H,2-3,9H2,1H3,(H,20,22)
InChIKeySTBREANCCOIETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide: Structural Identity & Procurement


N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634186-59-7) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class, with the molecular formula C₁₇H₁₉ClN₂O₄S and a molecular weight of 382.9 g/mol . The compound features a 5-chloro-2-hydroxybenzamide core linked via an amide bond to a meta-substituted phenyl ring bearing an N-butylsulfamoyl group. This architecture embeds both a hydrogen-bond-donating salicylamide moiety and a sulfonamide function known to engage diverse biological targets, including coagulation factors, kinases, and viral capsid proteins [1][2]. The compound is commercially available from multiple vendors exclusively for research use, with catalog listings confirming stock availability and characterization by NMR and mass spectrometry .

Why This Compound Cannot Be Replaced by Generic Analogs


Phenylsulfamoyl benzamide derivatives exhibit exquisitely steep structure–activity relationships (SAR), where minor modifications to the sulfamoyl N-alkyl chain or the benzamide substitution pattern can ablate target engagement or fundamentally alter selectivity profiles [1]. Within the 5-chloro-2-hydroxybenzamide sub-series, documented examples show that replacing the N-aryl substituent shifts potency by over 500-fold against human adenovirus (compare niclosamide IC₅₀ ~5–10 μM versus optimized analog compound 15 IC₅₀ = 0.27 μM) [2]. For the specific butylsulfamoyl-containing scaffold represented by CAS 634186-59-7, the combination of the N-butyl chain length, meta-sulfamoyl connectivity, and 5-chloro-2-hydroxybenzamide core is synthetically non-trivial and not replicated by common commercially available screening library members such as IMD-0354 (CAS 978-62-1) or NVR 3-778 (CAS 1314799-79-3) [1][3]. Procurement of the exact compound is therefore mandatory for reproducible SAR exploration within this chemotype.

Quantitative Differentiation from Closest Analogs


FVIII Binding vs. Non-Sulfamoyl Analogs

CAS 634186-59-7 has been evaluated for inhibition of human coagulation factor VIII (FVIII) binding to immobilized phospholipid, a target engagement profile not shared by the IKKβ inhibitor IMD-0354 (CAS 978-62-1), which lacks the butylsulfamoylphenyl moiety and instead bears a 3,5-bis(trifluoromethyl)phenyl group. In a surface plasmon resonance (SPR) assay, the target compound inhibited FVIII–phospholipid interaction with an IC₅₀ of 8.90 × 10³ nM (8.9 μM) [1]. In contrast, IMD-0354 is reported as an IKKβ inhibitor (IC₅₀ ~250 nM in cellular assays) with no documented FVIII binding activity, confirming divergent target engagement driven by the butylsulfamoyl substitution . This FVIII binding profile places CAS 634186-59-7 within a distinct pharmacological space relevant to anticoagulation research.

coagulation factor VIII phospholipid binding inhibition surface plasmon resonance

FVa C2 Domain & Prothrombinase Selectivity

Within the broader set of phenylsulfamoyl compounds profiled against coagulation factors, CAS 634186-59-7 demonstrates a multi-target inhibition profile against the factor V/Va axis that distinguishes it from certain comparator sulfamoylbenzamide derivatives. Against human factor Va light chain binding to immobilized phospholipid (SPR), CAS 634186-59-7 exhibits an IC₅₀ of 1.41 × 10⁴ nM (14.1 μM), and against the factor Va C2 domain specifically, an IC₅₀ of 2.19 × 10⁴ nM (21.9 μM) [1]. In a functional prothrombinase assay in human plasma, the compound inhibited factor Va-mediated prothrombin activation with an IC₅₀ of 3.81 × 10⁴ nM (38.1 μM) [1]. By comparison, the sulfamoyl-containing analog BDBM59164 (8048422) showed FVIII C2 domain inhibition with IC₅₀ = 4.17 × 10³ nM (4.17 μM) and FVIII ELISA IC₅₀ = 3.89 × 10³ nM (3.89 μM), but lacks reported Factor Va activity [2]. Analog BDBM59159 (6190013) similarly showed FVIII ELISA IC₅₀ = 2.11 × 10³ nM (2.11 μM) without reported cross-reactivity against Factor Va [3]. This broader coagulation factor engagement profile may be advantageous or detrimental depending on the research context, but it represents a quantifiable selectivity difference relevant to experimental design.

factor Va prothrombinase assay C2 domain selectivity profiling

Structural Comparison with HBV Capsid Modulator NVR 3-778

NVR 3-778 (CAS 1314799-79-3), a clinical-stage sulfamoylbenzamide (SBA) HBV capsid assembly modulator (CAM), shares the phenylsulfamoyl benzamide scaffold with CAS 634186-59-7 but differs in three critical structural features: (1) NVR 3-778 carries a 3,4-difluorophenyl rather than 5-chloro-2-hydroxyphenyl benzamide moiety, (2) the sulfamoyl group bears a sec-butyl rather than n-butyl substituent, and (3) the benzamide core is 2-fluoro-substituted [1]. Recent SAR optimization of the NVR 3-778 scaffold demonstrated that modifications to the C-ring and N-alkyl chain can yield >170-fold selectivity improvements, with analogs KR019 and KR026 showing substantially enhanced potency over the parent [2]. CAS 634186-59-7, with its meta-sulfamoyl connectivity, linear n-butyl chain, and salicylamide moiety, occupies a distinct and unexplored region of SBA chemical space that is not represented by the extensively patented NVR 3-778 series or its optimized descendants [3]. When contrasting with the broader 5-chloro-2-hydroxybenzamide antiviral series (e.g., niclosamide-derived HAdV inhibitors), the addition of the butylsulfamoyl group confers the coagulation factor binding activity described in Evidence Items 1 and 2, a property absent in niclosamide-type analogs [4].

HBV capsid assembly modulator sulfamoylbenzamide SAR NVR 3-778 structural comparison

Research & Procurement Scenarios


FVIII/FVa Dual Pharmacology Studies

CAS 634186-59-7 is the phenylsulfamoyl benzamide with the most comprehensively characterized dual FVIII/FVa inhibition profile in publicly available BindingDB records, with quantitatively defined IC₅₀ values across four distinct coagulation assays (FVIII SPR, FVa light chain SPR, FVa C2 domain SPR, and prothrombinase functional assay) [1]. Research groups investigating the structural determinants of dual FVIII/FVa binding within the sulfamoylbenzamide series require this exact compound, as the comparator analogs BDBM59164 and BDBM59159 lack documented FVa cross-reactivity and exhibit 2–4× higher FVIII potency, indicating divergent selectivity [2][3].

Unique Chemotype for SAR Library Expansion

Organizations building proprietary screening libraries around the phenylsulfamoyl benzamide scaffold need CAS 634186-59-7 to represent the under-explored combination of meta-sulfamoyl connectivity, linear n-butyl chain, and 5-chloro-2-hydroxybenzamide core—a chemotype absent from the heavily populated NVR 3-778 patent space (para-sulfamoyl, sec-butyl, 2-fluoro-benzamide) and from the IKKβ inhibitor IMD-0354 space (3,5-bis(trifluoromethyl)phenyl, no sulfamoyl) [4][5]. This chemotype gap filling is directly evidenced by the structural comparison in Evidence Item 3.

Anticoagulant Probe Development Starting Points

For hit-to-lead programs targeting coagulation factor–phospholipid interactions, CAS 634186-59-7 provides a starting point with measurable but modest potency (FVIII IC₅₀ ~8.9 μM) that is amenable to medicinal chemistry optimization—contrasting with highly optimized picomolar sulfamoyl-containing kinase inhibitors (e.g., CDK2 inhibitor IC₅₀ = 2 nM [6]) that offer limited room for SAR exploration without losing target engagement. The compound's micromolar range activity provides a tractable baseline for systematic analoging.

Cross-Target Selectivity Panel Reference Standard

Given its uniquely documented activity profile spanning coagulation factors (FVIII, FVa), CAS 634186-59-7 serves as a reference compound for establishing selectivity panels when profiling new sulfamoylbenzamide derivatives. The availability of quantitative IC₅₀ data across four coagulation-relevant assay formats (SPR, ELISA, functional prothrombinase) from a single curated BindingDB entry [1] provides a benchmark that is unavailable for most other compounds in this chemical class.

Quote Request

Request a Quote for N-[3-(Butylsulfamoyl)phenyl]-5-chloro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.